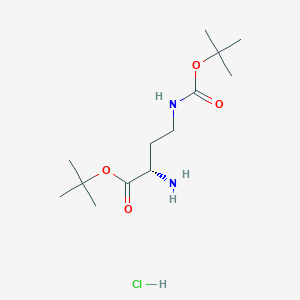
(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is a chemical compound with the molecular formula C12H24ClNO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride typically involves the protection of amino acids and subsequent reactions to introduce the tert-butyl and tert-butoxycarbonyl groups. One common method involves the use of tert-butyl chloroformate and tert-butylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and final products using techniques such as crystallization, distillation, and chromatography to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways and cellular processes. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Cytosine-containing compounds: Utilized in antiviral drug development and nucleic acid research.
Uniqueness
(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is unique due to its specific structural features, such as the presence of both tert-butyl and tert-butoxycarbonyl groups. These groups confer distinct chemical reactivity and stability, making the compound valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H27ClN2O4 |
|---|---|
Molekulargewicht |
310.82 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(14)7-8-15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H/t9-;/m0./s1 |
InChI-Schlüssel |
PKRVETUWVXNSTM-FVGYRXGTSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CCNC(=O)OC(C)(C)C)N.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCNC(=O)OC(C)(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


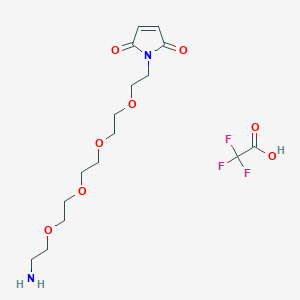
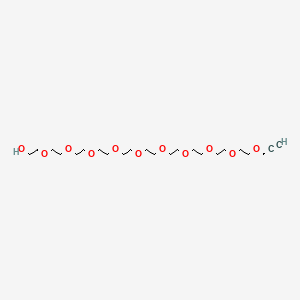
![1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine](/img/structure/B11827735.png)
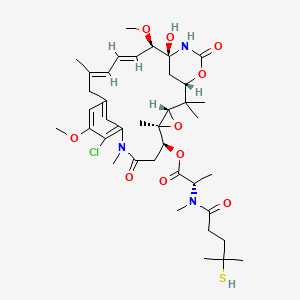
![6-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827745.png)
![Disodium;imidazol-1-yl-[imidazol-1-yl(oxido)phosphoryl]oxyphosphinate](/img/structure/B11827747.png)

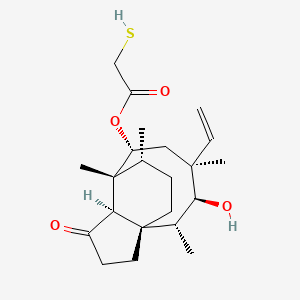
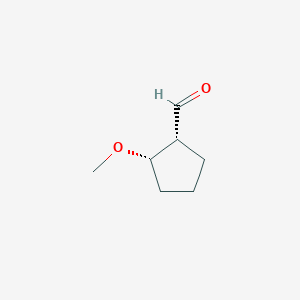
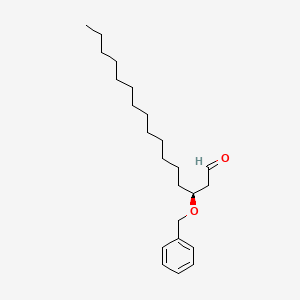
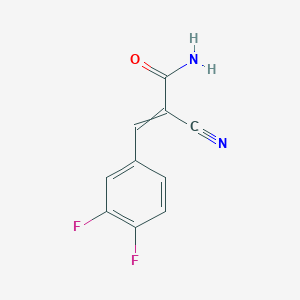


![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
